Cas no 2177257-67-7 (1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*)

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid* 化学的及び物理的性質
名前と識別子
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- 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*
- 1,3-Piperidinedicarboxylic acid, 3-(1H-imidazol-1-yl)-, 1-(1,1-dimethylethyl) ester
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- インチ: 1S/C14H21N3O4/c1-13(2,3)21-12(20)16-7-4-5-14(9-16,11(18)19)17-8-6-15-10-17/h6,8,10H,4-5,7,9H2,1-3H3,(H,18,19)
- InChIKey: LPHASVVMTCCPBO-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCCC(N2C=NC=C2)(C(O)=O)C1
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid* Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM479194-5g |
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |
2177257-67-7 | 95%+ | 5g |
$3965 | 2023-03-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150922-1g |
1-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |
2177257-67-7 | 97% | 1g |
¥14908 | 2023-03-11 | |
A2B Chem LLC | AY18160-5mg |
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |
2177257-67-7 | 5mg |
$118.00 | 2024-04-20 | ||
Chemenu | CM479194-250mg |
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |
2177257-67-7 | 95%+ | 250mg |
$666 | 2023-03-10 | |
Chemenu | CM479194-1g |
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |
2177257-67-7 | 95%+ | 1g |
$1326 | 2023-03-10 | |
A2B Chem LLC | AY18160-10mg |
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |
2177257-67-7 | 10mg |
$135.00 | 2024-04-20 | ||
A2B Chem LLC | AY18160-3mg |
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |
2177257-67-7 | 3mg |
$105.00 | 2024-04-20 | ||
A2B Chem LLC | AY18160-2mg |
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |
2177257-67-7 | 2mg |
$86.00 | 2024-04-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00863879-1g |
1-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |
2177257-67-7 | 97% | 1g |
¥9934.0 | 2023-03-11 | |
Chemenu | CM479194-100mg |
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |
2177257-67-7 | 95%+ | 100mg |
$346 | 2023-03-10 |
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid* 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*に関する追加情報
Comprehensive Overview of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid (CAS No. 2177257-67-7)
The compound 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid (CAS No. 2177257-67-7) is a highly specialized chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring both a tert-butoxycarbonyl (Boc) protecting group and an imidazole moiety, makes it a versatile building block for drug discovery. Researchers are increasingly interested in this compound due to its potential role in modulating biological targets, particularly in the development of kinase inhibitors and protease inhibitors.
In recent years, the demand for piperidine derivatives has surged, driven by their prominence in the synthesis of bioactive molecules. The 1H-imidazol-1-yl group in this compound enhances its reactivity, enabling selective functionalization for tailored applications. This aligns with current trends in fragment-based drug design (FBDD), where small molecular fragments like 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid are used to construct high-affinity ligands. Such approaches are frequently discussed in forums and publications focused on medicinal chemistry and computational drug discovery.
The Boc-protected nature of this compound ensures stability during synthetic transformations, a feature highly valued in multi-step syntheses. This attribute is particularly relevant in the context of peptide mimetics and heterocyclic chemistry, where protecting group strategies are critical. Laboratories engaged in high-throughput screening (HTS) often seek derivatives like this to expand their libraries, addressing questions such as "How to optimize Boc deprotection conditions" or "What are the best imidazole-based catalysts for amide coupling?"
From a technical perspective, the carboxylic acid functionality in 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid allows for further derivatization via esterification or amidation, making it a key intermediate for structure-activity relationship (SAR) studies. This is especially pertinent given the growing interest in AI-driven molecular optimization, where researchers leverage machine learning to predict the bioactivity of modified scaffolds. Searches for "piperidine-3-carboxylic acid applications" or "imidazole medicinal chemistry" reflect this compound's relevance in contemporary research.
Quality control of CAS No. 2177257-67-7 typically involves advanced analytical techniques such as HPLC, NMR, and mass spectrometry, ensuring compliance with rigorous pharmaceutical standards. Discussions around "HPLC purity thresholds for intermediates" or "NMR characterization of heterocycles" frequently cite similar compounds as benchmarks. Furthermore, the compound's solubility profile in organic solvents like DMF or DMSO is often explored in protocol optimization, addressing practical queries like "solubility challenges in peptide synthesis."
In summary, 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid represents a critical tool for modern drug development, bridging gaps between synthetic chemistry and biological evaluation. Its dual functionality—combining a Boc group for protection and an imidazole ring for diversification—positions it at the forefront of innovations in small-molecule therapeutics. As the pharmaceutical industry continues to prioritize targeted drug delivery and personalized medicine, intermediates like this will remain indispensable for cutting-edge research.
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